molecular formula C13H12O5 B11861712 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid

Katalognummer: B11861712
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: KBSKWOKBMICELO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound belonging to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H12O5, has a unique structure that includes a methoxy group and a propanoic acid moiety attached to the chromenone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with propanoic acid derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, while reduction of the carbonyl group can produce 3-(8-methoxy-2-hydroxy-2H-chromen-3-yl)propanoic acid .

Wissenschaftliche Forschungsanwendungen

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. The exact molecular targets and pathways depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 3-Methyl-2-oxo-2H-chromen-7-yl propionate
  • 4-Methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the propanoic acid moiety enhances its solubility and bioavailability compared to other coumarin derivatives. Additionally, the methoxy group contributes to its antimicrobial and anti-inflammatory properties, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C13H12O5

Molekulargewicht

248.23 g/mol

IUPAC-Name

3-(8-methoxy-2-oxochromen-3-yl)propanoic acid

InChI

InChI=1S/C13H12O5/c1-17-10-4-2-3-8-7-9(5-6-11(14)15)13(16)18-12(8)10/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI-Schlüssel

KBSKWOKBMICELO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.